PMSF (Phenylmethylsulfonyl fluoride)
Overview
Description
Phenylmethylsulfonyl fluoride (PMSF) is a serine protease inhibitor, often used in the preparation of cell lysates . It does not inactivate all serine proteases . The effective concentration of PMSF is between 0.1 - 1 mM .
Molecular Structure Analysis
PMSF has a molecular formula of C7H7FO2S and a molecular weight of 174.19 g/mol . Its structure includes a phenyl group attached to a methanesulfonyl group, which is in turn attached to a fluoride atom .Chemical Reactions Analysis
PMSF reacts specifically with the active site serine residue in serine hydrolases . It does not bind to any other serine residues in the protein . This is a result of the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site .Physical And Chemical Properties Analysis
PMSF is a solid substance with a molar mass of 174.19 g/mol . It is soluble to >10 mg/ml in isopropanol, ethanol, methanol, or 1,2-propanediol . It is unstable in aqueous solution . In 100% isopropanol, it is stable for at least 9 months at +25°C .Scientific Research Applications
Neuroprotective Effects
Phenylmethylsulfonyl fluoride (PMSF) has been studied for its neuroprotective properties. In a study, PMSF, acting as a phospholipase C inhibitor, was observed to ameliorate ischemic injury to brain mitochondria in rats. It showed a positive effect on phospholipid levels, membrane fluidity, and respiratory control ratio of brain mitochondria under ischemic conditions (Wang et al., 2001).
Dental Applications
PMSF has implications in dental research, particularly concerning enamel surface remineralization. A study investigated the effect of fluoride released by salivary protease action on PMSF, finding that it significantly enhances enamel surface hardness recovery and fluoride uptake, comparable to the effects seen with sodium fluoride treatment (Peres et al., 2022).
Inhibition of Organophosphorus-Induced Neuropathy
PMSF has been recognized for its dual role in either protecting or potentiating organophosphorus-induced delayed neuropathy, depending on the timing of administration. It interferes with the interaction of organophosphorus compounds with brain esterases, demonstrating a complex interaction with multiple enzymatic entities and indicating its potential in mitigating neuropathic conditions (Mangas et al., 2012; Mangas et al., 2013).
Influence on Protein Synthesis and Growth
PMSF affects the protein synthesis in plants, as evidenced by a study on Cucurbita pepo L. (zucchini) cotyledons. It was found to inhibit the growth of cotyledons and suppress the synthesis of certain polypeptides, impacting the overall protein profile of the plant tissue (Ananieva & Ananiev, 2003).
Protease Inhibition for Biochemical Analyses
PMSF serves as a protease inhibitor, useful in biochemical analyses to prevent the degradation of proteins during the extraction and analysis processes. Its role in enhancing the detection of antitrypsin activity in fish blood and seminal plasma through the inhibition of nonspecific esterases has been highlighted (Wojtczak & Ciereszko, 2005).
Safety And Hazards
PMSF is considered hazardous. It is toxic if swallowed and causes severe skin burns and eye damage . It should be handled only inside a fume hood and while wearing gloves . DMSO is sometimes recommended as a solvent for stock solutions, but it should not be used as it makes intact skin permeable to PMSF .
Future Directions
The addition of PMSF to the trout liver S9 substrate depletion assay resulted in significantly higher rates of phenanthrene clearance in 2 h incubations relative to those obtained in the absence of PMSF, and a 6-fold increase in the working lifetime of the preparation . These findings demonstrate the value of adding PMSF to the trout S9 preparation and may have broad implications for use of this assay to support chemical bioaccumulation assessments for fish .
properties
IUPAC Name |
phenylmethanesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYRMVIVWMBXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059819 | |
Record name | Phenylmethanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |
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Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |
Record name | Phenylmethylsulfonyl fluoride | |
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Product Name |
Phenylmethylsulfonyl fluoride | |
CAS RN |
329-98-6 | |
Record name | Phenylmethylsulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329-98-6 | |
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Record name | Phenylmethylsulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329986 | |
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Record name | PMSF | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88499 | |
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Record name | Benzenemethanesulfonyl fluoride | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phenylmethanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-toluenesulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENYLMETHANESULFONYL FLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57KD15003I | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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